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Compound of Interest

2-(4-Bromo-1H-pyrazol-1-
Compound Name:
yl)pyrimidine

cat. No.: B1520162

An In-Depth Technical Guide to 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine: Properties,
Synthesis, and Applications

Introduction

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound of significant interest in
the fields of medicinal chemistry and materials science. As a bifunctional molecule, it
incorporates both a pyrimidine and a pyrazole moiety, two scaffolds renowned for their
prevalence in biologically active compounds.[1][2] The presence of a bromine atom on the
pyrazole ring provides a versatile synthetic handle, enabling a wide range of post-synthetic
modifications through cross-coupling reactions. This makes it an invaluable building block for
the construction of complex molecular architectures and for the exploration of structure-activity
relationships (SAR) in drug discovery programs.

This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity,
and applications of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine, tailored for researchers and
professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical
Properties
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Accurate identification and understanding of the core physicochemical properties are
fundamental to the effective use of any chemical intermediate. 2-(4-Bromo-1H-pyrazol-1-
yl)pyrimidine is characterized by the following identifiers and properties.

Property Value Source
CAS Number 857641-46-4 [3][4][5]
Molecular Formula C7HsBrNa [31[41[6]
Molecular Weight 225.05 g/mol [31[4]
Exact Mass 223.97000 Da [31[6]
Appearance Light yellow solid (predicted) [7]
Boiling Point 402.2 £ 37.0 °C (Predicted) [31[5]
Density 1.79 + 0.1 g/cm3 (Predicted) [31[5]
Refractive Index 1.734 (Predicted) [3]
Flash Point 197 °C (Predicted) [3]

Spectroscopic Profile

While detailed experimental spectra are proprietary or context-dependent, the structural
features of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine allow for the prediction of its key
spectroscopic characteristics.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on
both the pyrimidine and pyrazole rings. The pyrazole protons (at positions 3 and 5) and the
pyrimidine protons (at positions 4, 5, and 6) would appear in the aromatic region, typically
between & 7.0 and 9.0 ppm. The specific coupling patterns would be crucial for unambiguous
assignment.

e 13C NMR: The carbon NMR spectrum would display seven unique signals corresponding to
the seven carbon atoms in the molecule. The chemical shifts would be influenced by the
electronegativity of the adjacent nitrogen atoms and the bromine substituent.
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e Mass Spectrometry (MS): In mass spectrometry, the compound is expected to show a
characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine
atom (7°Br and 8!Br in approximately a 1:1 ratio). The monoisotopic mass is 223.970 Da.[3]
[6] Predicted collision cross-section (CCS) values can also aid in identification.[6]

« Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands
for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the
heterocyclic systems, and the C-Br stretching frequency.[3]

Synthesis and Reactivity

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is accessible through standard
heterocyclic chemistry methodologies. A common and efficient approach involves the direct
bromination of a pyrazolyl-pyrimidine precursor.

Synthetic Workflow

The synthesis can be logically structured as a two-step process starting from commercially
available materials, as illustrated in the following workflow diagram.
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Step 1: N-Arylation
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@ediated Nucleophilic Sub@

'

(2-(1H-Pyrazol-l-yl)pyrimidineg

Step 2: Electrophilic Bromination

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine.

Experimental Protocol: Electrophilic Bromination

This protocol describes the bromination of the precursor 2-(1H-pyrazol-1-yl)pyrimidine. This
method is advantageous due to its operational simplicity and high yield.

Materials:
e 2-(1H-Pyrazol-1-yl)pyrimidine

¢ Glacial Acetic Acid

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1520162?utm_src=pdf-body-img
https://www.benchchem.com/product/b1520162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Bromine (Br2)
Dichloromethane (DCM)
Methanol (MeOH)

Standard laboratory glassware and magnetic stirrer

Procedure:

Dissolution: Dissolve 2-(1H-pyrazol-1-yl)pyrimidine (e.g., 0.55 g, 3.7 mmol) in glacial acetic
acid (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

Reagent Preparation: In a separate container, prepare a solution of bromine (e.g., 1.2 g, 7.5
mmol) in glacial acetic acid (3 mL).

Addition: Cool the reaction flask in an ice bath. Add the bromine solution dropwise to the
stirred solution of the pyrimidine precursor. Causality Note: Dropwise addition at low
temperature is crucial to control the exothermicity of the reaction and prevent potential side
reactions.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to stir at room temperature overnight.

Work-up: Remove the acetic acid solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product is purified using column chromatography on silica
gel. A typical eluent system is 2% methanol in dichloromethane.[3]

Isolation: Combine the fractions containing the pure product and concentrate under vacuum
to yield 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine as the final product. A yield of
approximately 85% can be expected.[3]

Reactivity and Further Functionalization

The chemical reactivity of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is dominated by the C-Br

bond on the pyrazole ring. This site is highly susceptible to transition-metal-catalyzed cross-

coupling reactions, serving as a linchpin for molecular elaboration.
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e Suzuki Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl
boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPhs)a or
PdClz(dppf)) and a base (e.g., K2COs or Cs2C0s3).[3][9] This reaction is fundamental for
creating C-C bonds and linking the pyrazolyl-pyrimidine core to other aromatic systems.

o Other Cross-Coupling Reactions: Similarly, Sonogashira, Buchwald-Hartwig, and Stille
couplings can be employed to introduce alkynyl, amino, and organotin groups, respectively,
at the 4-position of the pyrazole ring.

Caption: Representative Suzuki coupling reaction of the title compound.

Applications in Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold, which can be accessed from precursors like 2-(4-
bromo-1H-pyrazol-1-yl)pyrimidine, is a "privileged structure” in medicinal chemistry.[1] This
core is present in numerous compounds targeting various diseases, particularly cancer and
inflammatory conditions.[1][10]

¢ Kinase Inhibitors: Many pyrazole and pyrimidine-based heterocycles are designed as ATP-
competitive inhibitors of protein kinases, which are critical targets in oncology.[1][11] The
ability to functionalize the 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine scaffold allows for the
systematic modification of substituents to optimize binding affinity and selectivity for specific
kinase targets, such as PI3Kd, BRK/PTKG6, and EGFR.[11][12][13]

» Scaffold for Combinatorial Chemistry: Its utility as a building block makes it ideal for the
synthesis of compound libraries. By varying the coupling partner in reactions like the Suzuki
coupling, researchers can rapidly generate a diverse set of analogues for high-throughput
screening, accelerating the discovery of new lead compounds.

e General Pharmaceutical Intermediate: The compound is categorized as a pharmaceutical
intermediate, highlighting its established role in the multi-step synthesis of active
pharmaceutical ingredients (APIs).[3]

Safety and Handling

As with any laboratory chemical, proper handling of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is
essential. The following information is based on available safety data for the compound and
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related structures.

e Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
[14][15]

e Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][15]
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][14]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[5][14]

Handling Recommendations:

Use only in a well-ventilated area, preferably within a chemical fume hood.[7][14]

Ensure that eyewash stations and safety showers are readily accessible.[14]

Avoid dust formation.[14]

Store in a tightly closed container in a cool, dry place away from incompatible materials such
as strong oxidizing agents.[7][14]

Conclusion

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is a strategically important heterocyclic compound
whose value lies in its versatile reactivity and its incorporation of two biologically relevant
pharmacophores. Its well-defined synthesis and, most critically, the reactivity of its C-Br bond
make it an indispensable tool for medicinal chemists. The ability to leverage this compound as
a scaffold for creating diverse molecular structures ensures its continued relevance in the
ongoing search for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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